molecular formula C20H20N2O4S B2749699 2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 315247-88-2

2-(3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No. B2749699
CAS RN: 315247-88-2
M. Wt: 384.45
InChI Key: YBLZDROWXQJTHU-UHFFFAOYSA-N
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Description

The compound contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole is a fundamental framework that is present in many natural products and pharmaceuticals . The compound also contains a benzo[d]isothiazol-3(2H)-one 1,1-dioxide moiety, which is a type of heterocyclic compound. Heterocyclic compounds contain at least one atom other than carbon within the ring structure and are often associated with a wide range of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and benzo[d]isothiazol-3(2H)-one 1,1-dioxide moieties. The exact structure would depend on the positions of these moieties in the molecule and the presence of any additional functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and benzo[d]isothiazol-3(2H)-one 1,1-dioxide moieties. Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole moiety could contribute to its aromaticity and potentially its fluorescence .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activity associated with many indole-containing compounds , this could be a promising area of study.

properties

IUPAC Name

2-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-14(2)21(18-9-5-3-7-16(13)18)11-15(23)12-22-20(24)17-8-4-6-10-19(17)27(22,25)26/h3-10,15,23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZDROWXQJTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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